

# CAS number for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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An In-Depth Technical Guide to **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**: Synthesis, Characterization, and Therapeutic Potential

## Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.<sup>[1][2]</sup> This technical guide focuses on a specific derivative, **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While a dedicated CAS number for this exact molecule is not readily available in public databases, this guide synthesizes information from closely related analogues to present its probable synthesis, characterization, and potential applications. We will delve into the synthetic routes, particularly the Vilsmeier-Haack reaction, methods of structural elucidation, and the vast therapeutic landscape that awaits exploration for this class of compounds.

## Introduction: The Significance of the Pyrazole Core

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are integral to the design of numerous therapeutic agents.<sup>[1]</sup> Their structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.<sup>[3][4][5]</sup> The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling the

construction of more complex molecular architectures and libraries of potential drug candidates.[6][7] This guide will use **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde** as a focal point to explore the rich chemistry and therapeutic promise of this compound class.

## Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic rings. The general synthetic pathway to obtain the target compound would likely involve a two-step process starting from 4-ethoxyacetophenone.

### Step 1: Synthesis of 1-(4-ethoxyphenyl)ethan-1-one hydrazone

The initial step involves the condensation of 4-ethoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone.

Experimental Protocol:

- To a solution of 4-ethoxyacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
- Add a catalytic amount of glacial acetic acid to the mixture.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(4-ethoxyphenyl)ethan-1-one hydrazone.

### Step 2: Vilsmeier-Haack Cyclization and Formylation

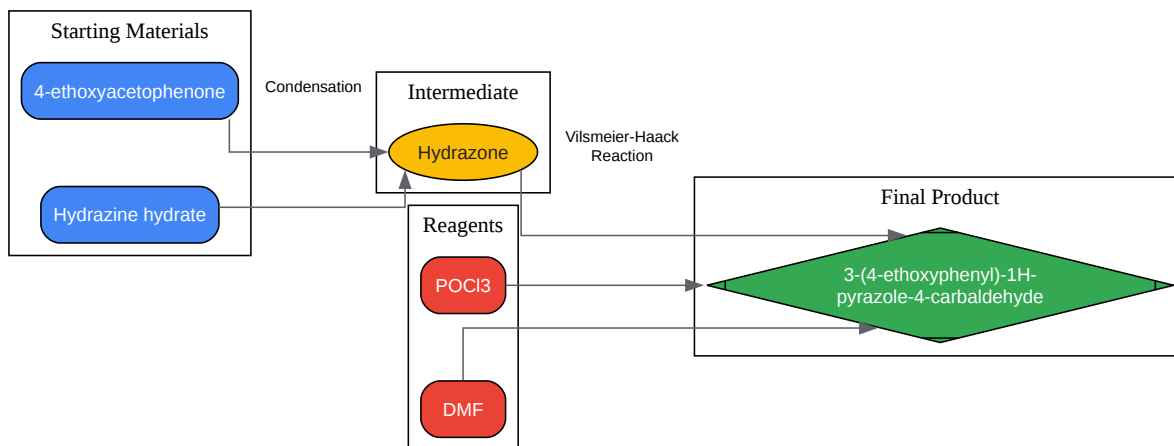
The synthesized hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation in a

single pot, yielding **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**.<sup>[10]</sup>

#### Experimental Protocol:

- In a two-necked round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride ( $\text{POCl}_3$ , 3 equivalents) to ice-cold dimethylformamide (DMF, 5 equivalents).
- Stir the mixture at  $0^\circ\text{C}$  for 30 minutes.
- Add a solution of 1-(4-ethoxyphenyl)ethan-1-one hydrazone (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
- After the addition is complete, heat the reaction mixture to  $60\text{--}70^\circ\text{C}$  and stir for 4-6 hours. Monitor the reaction by TLC.
- Once the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring.
- Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
- Filter the solid product, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**.

#### Visualizing the Synthetic Workflow:



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Caption: Synthetic pathway for **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**.

## Structural Characterization

The structural elucidation of the synthesized **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde** would rely on a combination of spectroscopic techniques.

Technique	Expected Observations
$^1\text{H}$ NMR	- Aromatic protons of the ethoxyphenyl group. - A singlet for the aldehydic proton (~9.8-10.0 ppm). - A singlet for the pyrazole proton. - A quartet and a triplet for the ethoxy group protons. - A broad singlet for the N-H proton of the pyrazole ring.
$^{13}\text{C}$ NMR	- A signal for the aldehydic carbon (~185-190 ppm). - Signals for the aromatic and pyrazole carbons. - Signals for the ethoxy group carbons.
FT-IR	- A strong absorption band for the aldehydic C=O stretch (~1670-1690 $\text{cm}^{-1}$ ). - N-H stretching vibration (~3200-3400 $\text{cm}^{-1}$ ). - C-H stretching and bending vibrations for aromatic and aliphatic groups. - C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spec.	- A molecular ion peak corresponding to the molecular weight of the compound ( $\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2$ ).

## Potential Biological Activities and Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore. The introduction of an ethoxyphenyl group and a carbaldehyde functionality can modulate the biological activity in several ways.

### Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The structural features of **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde** are analogous to known anti-inflammatory agents.

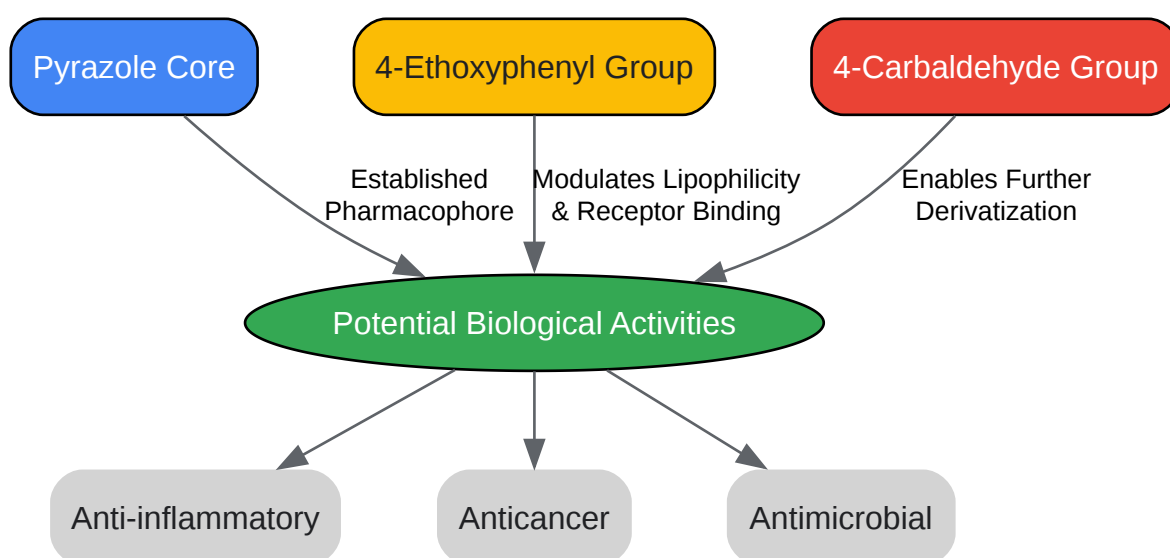
## Anticancer Activity

Substituted pyrazoles have been extensively investigated for their anticancer potential.[5] They can act on various cellular targets, including kinases, to inhibit cancer cell proliferation and induce apoptosis. The aldehyde group can be further derivatized to generate Schiff bases or other heterocyclic systems, expanding the chemical space for identifying potent anticancer agents.

## Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[11] The title compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi to assess their antimicrobial efficacy.

Logical Relationship of Compound Features to Bioactivity:



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Caption: Key structural features influencing the biological potential.

## Conclusion

**3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde** represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Vilsmeier-Haack reaction. The presence of the reactive aldehyde group

provides a gateway for extensive chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in various therapeutic areas, particularly in inflammation, oncology, and infectious diseases. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of the therapeutic potential of this intriguing class of molecules.

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- To cite this document: BenchChem. [CAS number for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021144#cas-number-for-3-4-ethoxyphenyl-1h-pyrazole-4-carbaldehyde>]

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